molecular formula C24H21N3O3S B4564683 2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide

2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide

Cat. No.: B4564683
M. Wt: 431.5 g/mol
InChI Key: XVPSBQRVFHWNRB-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and sulfonamide and methylphenyl substituents

Scientific Research Applications

2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Addition of the Methylphenyl Group: The final step involves the alkylation of the intermediate compound with a methylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide
  • 2-(2-methylphenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide
  • 2-(2-methylphenyl)-N-[(4-nitrophenyl)methyl]quinoline-4-carboxamide

Uniqueness

2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The sulfonamide group enhances the compound’s ability to interact with biological targets and increases its solubility in aqueous media, making it more suitable for medicinal applications.

Properties

IUPAC Name

2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-16-6-2-3-7-19(16)23-14-21(20-8-4-5-9-22(20)27-23)24(28)26-15-17-10-12-18(13-11-17)31(25,29)30/h2-14H,15H2,1H3,(H,26,28)(H2,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPSBQRVFHWNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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